2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole: is a heterocyclic compound that features a unique combination of a cyclopropyl group, a pyrrolidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The cyclopropyl and pyrrolidine groups are introduced through subsequent steps involving cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-(pyrrolidin-3-yl)pyrimidine
- 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole
Uniqueness
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups and ring structures
Properties
CAS No. |
1225218-55-2 |
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Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-cyclopropyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H13N3O/c1-2-6(1)8-11-12-9(13-8)7-3-4-10-5-7/h6-7,10H,1-5H2 |
InChI Key |
CZYRHCJXUASSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCNC3 |
Origin of Product |
United States |
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